Probenecid-d14

Isotopic Purity Mass Spectrometry Analytical Chemistry

Probenecid-d14 is the definitive deuterated internal standard for probenecid quantification, delivering a +14 Da mass shift for complete MS channel separation from the analyte. Unlike Probenecid-d7, the d14 label resolves from natural isotopic peaks (M+1, M+2) even in complex biological matrices. Validated in neonatal TDM studies with LLOQ of 0.01 mg/L using only 15 µL serum. Insist on this high-purity (>98%) d14 standard to meet method validation requirements for accuracy, precision, and linearity in pharmacokinetic and environmental LC-MS/MS workflows.

Molecular Formula C13H19NO4S
Molecular Weight 299.45 g/mol
Cat. No. B563729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbenecid-d14
Synonyms4[(Dipropylamino-d14)sulfonyl]benzoic Acid;  p-(Dipropylsulfamoyl-d14)benzoic Acid;  Apurina-d14;  Benecid-d14;  Benemid-d14;  Benuryl-d14;  Probecid-d14;  NSC 18786-d14;  Probenecid-d14 Acid; 
Molecular FormulaC13H19NO4S
Molecular Weight299.45 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2
InChIKeyDBABZHXKTCFAPX-YTSTUSJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Probenecid-d14: Key Specifications and Baseline Data for Procurement Decisions


Probenecid-d14 (CAS 1189657-87-1) is a deuterium-labeled analog of the uricosuric agent and organic anion transporter (OAT) inhibitor probenecid . It contains fourteen deuterium atoms replacing hydrogen on the two n-propyl side chains, resulting in a molecular formula of C13H5D14NO4S and a molecular weight of 299.45 g/mol . This heavy isotope labeling creates a distinct mass shift from the unlabeled parent (285.36 g/mol), which is exploited in mass spectrometry-based analytical workflows [1]. Its primary designated use is as an internal standard for the accurate quantification of probenecid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2].

Why Probenecid-d14 Cannot Be Substituted with Unlabeled Probenecid or Other Analogs in LC-MS/MS


In quantitative mass spectrometry, the internal standard must exhibit near-identical physicochemical behavior to the target analyte while being unambiguously distinguishable by the mass spectrometer. Unlabeled probenecid fails this requirement, as it co-elutes and shares the same mass-to-charge ratio (m/z) as the analyte, making it impossible to differentiate between the two signals [1]. Probenecid-d14 addresses this critical limitation through a +14 Da mass shift, enabling complete chromatographic co-elution with the native analyte while providing a distinct, non-overlapping MS channel for quantification [2]. Alternative deuterated forms, such as Probenecid-d7, offer a smaller mass shift (+7 Da), which may be insufficient to resolve from the analyte's natural M+1 and M+2 isotopic peaks, particularly in complex biological matrices . Generic substitution with non-deuterated or lower-labeled analogs therefore compromises analytical accuracy and invalidates method validation parameters such as the Lower Limit of Quantification (LLOQ) [3].

Probenecid-d14 Quantitative Differentiation: Evidence for Procurement Decisions


Isotopic Enrichment: 99 atom% D Ensures Minimal Signal Interference in MS

Probenecid-d14 is supplied with a certified isotopic enrichment of 99 atom% D, as reported by commercial suppliers . This high enrichment ensures that the d14-labeled internal standard contributes negligible signal to the unlabeled analyte's mass channel, thereby minimizing cross-talk and enhancing quantitative accuracy. The measured normalized intensity distribution confirms d14 as the dominant isotopologue at 90.57%, with lower-mass impurities (d13 at 8.73%, d12 at 0.46%) comprising less than 10% of the total .

Isotopic Purity Mass Spectrometry Analytical Chemistry

Mass Spectrometry Differentiation: A +14 Da Shift Resolves Probenecid-d14 from Analyte Isotopologues

The incorporation of fourteen deuterium atoms in Probenecid-d14 generates a mass shift of +14 Da relative to unlabeled probenecid (MW 285.36 vs. 299.45) [1]. This 14 Da difference is sufficient to move the internal standard's signal entirely outside the natural isotopic envelope of the analyte (M, M+1, M+2), a feat not reliably achieved with lower-labeled alternatives like Probenecid-d7 . In a validated LC-MS/MS method, Probenecid-d14 was used as an internal standard, achieving chromatographic separation within 2 minutes and enabling accurate quantification in 15 µL serum samples [2].

LC-MS/MS Internal Standard Isotope Dilution

Analytical Sensitivity: LLOQ of 0.01 mg/L Enabled by Probenecid-d14 as Internal Standard

A validated LC-MS/MS method employing Probenecid-d14 as an internal standard for probenecid quantification achieved a Lower Limit of Quantification (LLOQ) of 0.01 mg/L in human serum [1]. The method demonstrated linearity over a range of 0.0015–10 mg/L with an accuracy of 96–102% [2]. The use of Probenecid-d14 was essential to this performance, as it compensated for matrix effects and ionization variability that would otherwise compromise assay precision at low concentrations.

Therapeutic Drug Monitoring LLOQ Method Validation

Method Validation: Accuracy of 96–102% Achieved with Probenecid-d14 as Internal Standard

In the validated method, the use of Probenecid-d14 as an internal standard for probenecid yielded an accuracy of 96–102% across the linear range of 0.0015–10 mg/L [1]. This high accuracy is a direct result of the deuterated internal standard's ability to co-elute with the analyte and experience identical matrix effects and ionization efficiency, thereby normalizing signal variability. Method validation also confirmed good stability for all analytes under various storage conditions [2].

Bioanalytical Method Validation Accuracy Precision

Chemical Purity: >98% Purity Ensures Minimal Interference in Quantitative Assays

Commercially available Probenecid-d14 is specified with a chemical purity of >98%, as determined by HPLC or TLC [1]. One vendor's Certificate of Analysis reports a purity of 98% by TLC and 99.2% isotopic purity . This high chemical purity is essential for its role as an internal standard, as any impurity could introduce additional MS signals, co-eluting peaks, or suppress ionization, thereby degrading assay performance.

Chemical Purity HPLC Reference Standard

Stability: ≥4 Years at -20°C Ensures Long-Term Reliability for Multi-Year Studies

Probenecid-d14 is reported to be stable for ≥4 years when stored at -20°C, as specified by one major supplier . Another vendor states that the compound is stable for at least three years under recommended conditions, after which re-analysis for chemical purity is advised . This extended shelf life surpasses typical recommendations for many non-deuterated standards and ensures consistent performance across longitudinal studies without the need for frequent lot re-qualification.

Storage Stability Shelf Life Reference Material

Probenecid-d14: Proven Application Scenarios for Scientific and Industrial Use


Therapeutic Drug Monitoring (TDM) of Probenecid in Clinical Trials

Probenecid-d14 serves as an essential internal standard for the precise quantification of probenecid in human serum during pharmacokinetic studies and therapeutic drug monitoring (TDM) programs. The validated LC-MS/MS method described in Section 3, which uses Probenecid-d14, achieves an LLOQ of 0.01 mg/L with only 15 µL of serum, making it suitable for vulnerable populations such as neonates [1][2]. Its use directly supports the optimization of β-lactam antibiotic dosing when probenecid is used as a pharmacokinetic enhancer.

Environmental Fate and Metabolism Studies of Probenecid

In environmental chemistry, Probenecid-d14 is used as an isotope-labeled surrogate for tracing the degradation and metabolic pathways of probenecid in water and soil samples. Its +14 Da mass shift allows for unambiguous detection by LC-MS/MS even in the presence of complex matrix interferences . This application is critical for assessing the environmental impact and persistence of probenecid residues from pharmaceutical manufacturing and human excretion.

Quality Control and Method Validation in Pharmaceutical Analysis

Probenecid-d14 is employed as a reference standard in the development and validation of analytical methods for probenecid quantification in pharmaceutical formulations. Its high chemical purity (>98%) and isotopic enrichment (99 atom% D) ensure it meets the stringent requirements for method validation parameters such as accuracy, precision, and linearity . It is also used to create calibration curves and quality control samples for routine pharmaceutical analysis.

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